molecular formula C7H13NO3 B2945748 2-(N,2-dimethylpropanamido)acetic acid CAS No. 155256-79-4

2-(N,2-dimethylpropanamido)acetic acid

Cat. No.: B2945748
CAS No.: 155256-79-4
M. Wt: 159.185
InChI Key: OUZLKVNNBZFQRE-UHFFFAOYSA-N
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Description

2-(N,2-Dimethylpropanamido)acetic acid is a synthetic acetamide derivative characterized by a dimethyl-substituted propanamide group attached to the α-carbon of acetic acid. The dimethylpropanamido moiety likely enhances steric bulk and lipophilicity compared to simpler acetamides, influencing solubility and biological activity.

Properties

IUPAC Name

2-[methyl(2-methylpropanoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(2)7(11)8(3)4-6(9)10/h5H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZLKVNNBZFQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155256-79-4
Record name 2-(N,2-dimethylpropanamido)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,2-dimethylpropanamido)acetic acid typically involves the reaction of isobutyryl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(N,2-dimethylpropanamido)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(N,2-dimethylpropanamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 2-(N,2-dimethylpropanamido)acetic acid, such as amines, alcohols, and ketones, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of 2-(N,2-dimethylpropanamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(Dimethylamino)acetic acid (N-Methylsarcosine)

  • CAS: 1118-68-9 | Molecular Formula: C₄H₉NO₂ | Molecular Weight: 103.12 .
  • Key Features: Contains a dimethylamino group instead of a dimethylpropanamido group. The absence of an amide linkage reduces steric hindrance and increases polarity.
  • Solubility: Highly soluble in polar solvents (e.g., water, ethanol) due to its zwitterionic nature .
  • Applications : Used in peptide synthesis and as a building block in drug design.

2-(N-Methylprop-2-enamido)acetic acid

  • CAS: 71325-63-8 | Molecular Formula: C₆H₉NO₃ | Molecular Weight: 143.14 .
  • Key Features: Incorporates a propenoyl (α,β-unsaturated) group, introducing conjugation and reactivity toward nucleophiles.
  • Applications: Potential use in polymer chemistry or as a Michael acceptor in organic reactions.

2-[2-(2,2-Dimethylpropanamido)propanamido]hexanoic acid

  • CAS : 1496519-32-4 | Molecular Formula : C₁₃H₂₅N₃O₄ | Molecular Weight : 287.35 .
  • Key Features: A diamide derivative with a branched hexanoic acid chain. The extended alkyl chain increases lipophilicity, making it suitable for lipid-based drug delivery systems.
  • Applications : Used as a reference standard in analytical chemistry.

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

  • Examples: Alachlor: CAS 15972-60-8 | Molecular Formula: C₁₄H₂₀ClNO₂ . Pretilachlor: CAS 51218-49-6 | Molecular Formula: C₁₇H₂₆ClNO₂ .
  • Key Features : Chlorinated acetamides with aryl and alkoxy substituents. These groups enhance herbicidal activity by targeting plant lipid biosynthesis.
  • Applications : Widely used as pre-emergent herbicides in agriculture.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Primary Applications
2-(N,2-Dimethylpropanamido)acetic acid Not available C₇H₁₃NO₃ (inferred) ~175.18 (inferred) Acetamide, dimethylpropanamido Research intermediate (hypothetical)
2-(Dimethylamino)acetic acid 1118-68-9 C₄H₉NO₂ 103.12 Dimethylamino, carboxylic acid Peptide synthesis, drug design
2-(N-Methylprop-2-enamido)acetic acid 71325-63-8 C₆H₉NO₃ 143.14 Propenoyl, acetamide Polymer chemistry
2-[2-(2,2-Dimethylpropanamido)...]hexanoic acid 1496519-32-4 C₁₃H₂₅N₃O₄ 287.35 Diamide, hexanoic acid Analytical reference standard
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂ 269.77 Chloroacetamide, aryl Herbicide

Key Research Findings

Structural Impact on Solubility: The dimethylpropanamido group in the target compound likely reduces water solubility compared to 2-(dimethylamino)acetic acid, which exhibits zwitterionic behavior . Chloroacetamides like alachlor show moderate solubility in organic solvents due to aryl and alkoxy substituents .

Biological Activity: Chloroacetamide herbicides (e.g., alachlor) inhibit very-long-chain fatty acid synthesis in plants, a mechanism absent in non-chlorinated analogs like the target compound . The propenoyl group in 2-(N-methylprop-2-enamido)acetic acid may confer reactivity useful in crosslinking or conjugation .

Synthetic Utility: Branched analogs like 2-[2-(2,2-dimethylpropanamido)...]hexanoic acid are favored in peptide mimetics due to their resistance to enzymatic degradation .

Biological Activity

2-(N,2-dimethylpropanamido)acetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on available research findings.

Chemical Structure and Properties

The chemical structure of 2-(N,2-dimethylpropanamido)acetic acid can be represented as follows:

  • IUPAC Name : 2-(N,2-dimethylpropanamido)acetic acid
  • Molecular Formula : C₇H₁₃N₃O₂
  • Molecular Weight : 157.19 g/mol

Research indicates that 2-(N,2-dimethylpropanamido)acetic acid exhibits biological activity through various mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Cell Cycle Regulation : It has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Anticancer Activity

In vitro studies have demonstrated that 2-(N,2-dimethylpropanamido)acetic acid possesses significant anticancer properties. The compound was tested against various cancer cell lines with the following results:

Cell LineIC50 (µM)Reference
HeLa11
HCT-1160.69
MCF-75.3

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Case Studies

A notable case study highlighted the effects of 2-(N,2-dimethylpropanamido)acetic acid on HeLa cells. Treatment with the compound resulted in:

  • Decreased Viability : A significant reduction in cell viability was observed at concentrations above IC50.
  • Morphological Changes : Treated cells exhibited nuclear disintegration and chromatin condensation, indicative of apoptosis.

Comparative Analysis

When compared to other similar compounds, such as N-acetylcysteine and other amide derivatives, 2-(N,2-dimethylpropanamido)acetic acid shows unique properties that enhance its biological activity:

CompoundMechanism of ActionIC50 (µM)
N-acetylcysteineAntioxidant, reduces oxidative stress20
2-(N,N-diethylamino)acetic acidInhibits cell proliferation15

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